Paeonilactone B
Overview
Description
Paeonilactone B is a naturally occurring compound identified in plants like Paeonia albiflora. It's part of a group of compounds known for their potential therapeutic properties and complex molecular structures.
Synthesis Analysis
- Gatti and Serra (2009) achieved a stereoselective synthesis of paeonilactone B in ten steps from enantiomerically enriched terpenol, using regioselective metalation and epoxidation (Gatti & Serra, 2009).
- Hatakeyama et al. (1995) reported a novel synthesis of paeonilactone B from a tricyclic compound, indicating the complexity and creativity needed in its synthesis (Hatakeyama et al., 1995).
Molecular Structure Analysis
- The molecular structure of paeonilactone B was elucidated through chemical and spectroscopic studies, highlighting its unique monoterpenoid structure (Hayashi et al., 1985).
Chemical Reactions and Properties
- Paeonilactone B's synthesis involves complex chemical reactions such as palladium- and copper-catalyzed reactions, showcasing its challenging and intricate synthetic pathway (Jonasson et al., 2000).
Physical Properties Analysis
- The stereochemical aspects of paeonilactone B's synthesis are crucial, as they impact the compound's physical properties. Studies have used different starting materials like R-(−)-carvone to control the stereochemistry of the synthesis (Hatakeyama et al., 1994).
Chemical Properties Analysis
- The compound's interaction with other chemicals, like β-cyclodextrin, can alter its chemical properties such as stability and reactivity. This was shown in a study where paeonol's stability improved when included with β-cyclodextrin (Tsai et al., 2010).
Scientific Research Applications
Organic Synthesis and Natural Product Research : Paeonilactone B is noted for its potential applications in organic synthesis and natural product research. This includes its use in stereoselective synthesis processes (Gatti & Serra, 2009); (Hatakeyama, Kawamura, Mukugi, & Irie, 1995).
Neuroprotection Against Oxidative Stress : Research has shown that Paeonilactone B, along with other monoterpenes from Paeonia lactiflora roots, significantly protects primary cultures of rat cortical cells against oxidative stress-induced neurotoxicity (Kim et al., 2009).
Anti-Proliferative Activities in Cancer Research : Paeonilactone B is also recognized for its anti-proliferative activities against human breast and ovarian cancer cells, suggesting a potential role in cancer research (Li et al., 2014).
Role in Traditional Chinese Medicine : The compound is believed to contribute to the biological effects of albiflorin, a component in traditional Chinese medicine, highlighting its significance in ethnopharmacology (Wang et al., 2017).
Anesthetic-like Activity : Paeonilactone B has demonstrated anesthetic-like activity, used in herbal medicine for treating various painful afflictions, including muscle pain (Richardson et al., 1990).
Anticonvulsant Activity : Certain adducts of Paeonilactone-A, related to Paeonilactone B, have shown potential anticonvulsant activity, indicating a role in neurological disorder treatment (Abdel-Hafez et al., 2001).
properties
IUPAC Name |
(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTVWDPRTWASK-XSSZXYGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345684 | |
Record name | Paeonilactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paeonilactone B | |
CAS RN |
98751-78-1 | |
Record name | Paeonilactone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paeonilactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAEONILACTONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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